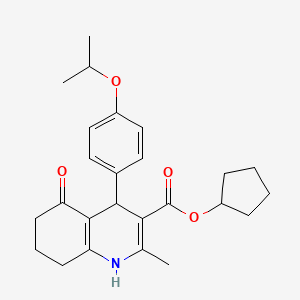

![molecular formula C19H23N3O3 B5508772 4-[(4-羟基-5-甲氧基-2-吡啶基)甲基]-5-甲基-1-(4-甲苯基)-2-哌嗪酮](/img/structure/B5508772.png)

4-[(4-羟基-5-甲氧基-2-吡啶基)甲基]-5-甲基-1-(4-甲苯基)-2-哌嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study and development of piperazine derivatives, including those with methoxyphenyl and pyridinyl groups, have been a focus in medicinal chemistry due to their potential therapeutic applications. These compounds often exhibit high binding affinity to various receptors in the central nervous system, making them subjects of interest for the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of piperazine derivatives involves complex organic chemistry techniques. A study by Zhuang et al. (1994) discussed the preparation of p-alkylbenzamido derivatives of piperazine, highlighting the specific conditions under which high-affinity ligands for 5-HT1A receptors were obtained. Similarly, Ashimori et al. (1991) detailed the synthesis of optically active piperazine derivatives, demonstrating the importance of optical purity in the pharmacological activity of these compounds (Zhuang et al., 1994); (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical to their function. Zhang et al. (2007) synthesized a new derivative of 2,5-piperazinedione and characterized its structure using various analytical techniques, revealing the influence of molecular conformation on reactivity and binding affinity (Zhang et al., 2007).

Chemical Reactions and Properties

The chemical behavior of piperazine derivatives under different conditions can provide insights into their stability and reactivity. Muszalska (2004) explored the kinetics of hydrolysis of a piperazine derivative, offering valuable data on its stability in aqueous solutions, which is crucial for drug formulation (Muszalska, 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for the development and application of pharmaceutical compounds. The work by Zhang et al. (2007) also sheds light on the crystallographic analysis, providing details on the compound's physical characteristics that are important for its pharmaceutical applications (Zhang et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, including pH-dependent behavior, reactivity with other compounds, and the effect of substituents on biological activity, is crucial. Studies like those by Zhuang et al. (1994) and Ashimori et al. (1991) not only describe the synthesis but also touch upon the reactivity and potential biological applications of these compounds, highlighting their chemical properties in the context of medicinal chemistry (Zhuang et al., 1994); (Ashimori et al., 1991).

科学研究应用

合成和生物活性

人们已经探索了新型化合物的合成和抗菌活性,包括与所讨论的化学结构相关的衍生物。例如,Bektaş 等人 (2010) 合成了新型 1,2,4-三唑衍生物,对各种微生物表现出良好至中等的抗菌活性 (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010)。此外,Abu-Hashem 等人 (2020) 研究了新型苯并二呋喃基衍生物的抗炎和镇痛特性,显示出显着的生物活性 (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020)。

发现和生物活性研究

Romero 等人 (1994) 描述了双(杂芳基)哌嗪的发现和合成,确定了一类新型的非核苷 HIV-1 逆转录酶抑制剂,展示了针对 HIV-1 开发新型治疗剂的潜力 (Romero, D., Morge, R., Biles, C., Berrios-Pena, N., May, P., Palmer, J., Johnson, P. D., Smith, H., Busso, M., & Tan, C., 1994)。

药理特性

Möller 等人 (2017) 专注于具有吡唑并[1,5-a]吡啶亚结构的化合物的药理特性,确定了高亲和力多巴胺受体部分激动剂。这项研究突出了此类化合物在开发用于精神疾病的新型疗法中的潜力 (Möller, D., Banerjee, A., Uzuneser, Taygun C., Skultety, Marika, Huth, T., Plouffe, Bianca, Hübner, H., Alzheimer, C., Friedland, Kristina, Müller, C., Bouvier, M., & Gmeiner, P., 2017)。

神经学研究的配体开发

Kepe 等人 (2006) 利用选择性血清素 1A (5-HT(1A)) 分子成像探针对阿尔茨海默病患者的 5-HT(1A) 受体密度进行量化,展示了化学化合物在神经影像学和神经疾病研究中的应用 (Kepe, V., Barrio, J., Huang, Sung-Cheng, Ercoli, L., Siddarth, P., Shoghi-Jadid, K., Cole, G., Satyamurthy, N., Cummings, J., Small, G., & Phelps, M., 2006)。

作用机制

属性

IUPAC Name |

4-[(5-methoxy-4-oxo-1H-pyridin-2-yl)methyl]-5-methyl-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-4-6-16(7-5-13)22-10-14(2)21(12-19(22)24)11-15-8-17(23)18(25-3)9-20-15/h4-9,14H,10-12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJHDNCOQKYIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1CC2=CC(=O)C(=CN2)OC)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

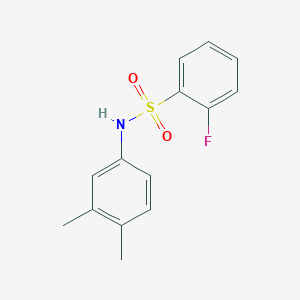

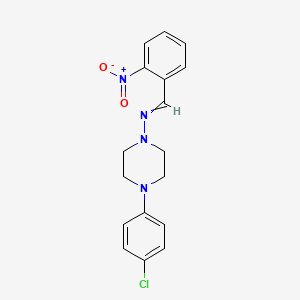

![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)

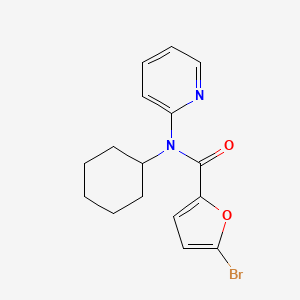

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)